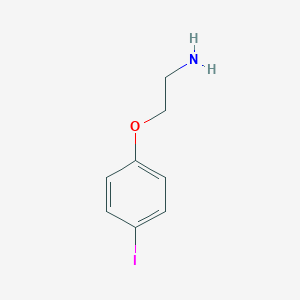

2-(4-Iodo-phenoxy)-ethylamine

説明

Contextual Significance in Organic and Medicinal Chemistry Research

In the realms of organic and medicinal chemistry, 2-(4-Iodo-phenoxy)-ethylamine serves as a valuable building block and a subject of investigation for potential biological activity. Its utility in organic synthesis lies in its bifunctional nature, possessing both a reactive amine group and an aryl iodide moiety, which can participate in various coupling reactions to construct more complex molecular architectures.

The presence of an iodine atom is particularly significant. In medicinal chemistry, the introduction of a halogen, such as iodine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and specificity of a ligand to its receptor or enzyme. Research has explored its potential as a modulator of enzymes such as leukotriene A-4 hydrolase (LTA4H), which is involved in inflammatory pathways. This suggests its potential as a scaffold for developing new therapeutic agents.

Overview of Research Trajectories for Aryl Ether Amine Scaffolds

The aryl ether amine motif, of which this compound is a prime example, is a recognized "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The diaryl ether linkage, in particular, is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Synthesis of Diverse Libraries: Developing efficient synthetic methods to create a wide variety of substituted aryl ether amines for screening against different biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the aromatic rings and the amine portion of the scaffold to understand how these changes affect biological activity and selectivity. For instance, studies on related phenethylamines have shown that substituents on the phenyl ring are critical determinants of affinity for biological targets like serotonin (B10506) receptors. acs.org

Application in Radiochemistry: The incorporation of radioisotopes of iodine (such as ¹²³I or ¹²⁵I) into this scaffold allows for its use as a radiolabeled tracer in imaging techniques like Single Photon Emission Computed Tomography (SPECT) to study biological processes in vivo.

Historical Development and Early Research Focus

The early focus of research that enabled the synthesis of compounds like this compound centered on nucleophilic substitution and, later, metal-catalyzed cross-coupling reactions. Classical synthetic routes that could be applied include:

Williamson Ether Synthesis: Reacting the sodium salt of 4-iodophenol (B32979) with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine (B90993) hydrobromide).

Nucleophilic Substitution: A common approach involves the reaction of 4-iodophenol with 2-chloroethylamine (B1212225) in the presence of a base.

Reductive Amination: An alternative pathway involves the reductive amination of a 4-iodophenoxyacetaldehyde precursor.

The appearance of this compound in commercial catalogs and chemical databases is a more recent event, indicating its value as a readily available starting material for research and development. Its primary role in early research appears to be as an intermediate in the synthesis of more complex target molecules for biological evaluation.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151978-97-1 | eoscmo.comfluorochem.co.uk |

| Molecular Formula | C₈H₁₀INO | eoscmo.comfluorochem.co.uk |

| Molecular Weight | 263.08 g/mol | eoscmo.com |

| IUPAC Name | 2-(4-iodophenoxy)ethanamine | eoscmo.com |

| Canonical SMILES | C1=CC(=CC=C1OCCN)I | fluorochem.co.uk |

| InChI Key | CMRQIELSCFJHBQ-UHFFFAOYSA-N | fluorochem.co.uk |

| Physical State | Liquid | fluorochem.co.uk |

Table 2: Comparison of Related Phenethylamine (B48288) Compounds

| Compound Name | Key Structural Difference from this compound | Primary Research Focus/Application |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | Contains two methoxy (B1213986) groups on the phenyl ring. | Psychedelic research, serotonin receptor agonist. acs.org |

| 2-(4-Bromophenyl)ethylamine | Bromine instead of iodine; lacks ether linkage. | Synthesis of pyrazinoisoquinolines. |

| 2-(4-Iodophenyl)ethylamine | Lacks the phenoxy ether linkage. | Intermediate for trace amine-associated receptor 1 (TAAR1) ligands. nih.govnih.gov |

| 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) | Isopropylamine side chain instead of ethylamine (B1201723); two methoxy groups. | Potent and selective serotonin 5-HT₂ receptor agonist. acs.orgresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-iodophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQIELSCFJHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594954 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-97-1 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(4-Iodo-phenoxy)-ethylamine and Related Compounds

The construction of the this compound molecular framework can be approached through various reliable synthetic routes. The choice of method often depends on factors such as substrate availability, desired yield, and tolerance to different functional groups.

A foundational and widely practiced method for forming the ether bond in aryl ethylamine (B1201723) compounds is through nucleophilic substitution, often specifically a Williamson ether synthesis variant. This approach involves the reaction of a nucleophilic phenoxide with an electrophilic ethylamine synthon.

The most direct application of nucleophilic substitution for synthesizing this compound involves the O-alkylation of 4-Iodophenol (B32979). In this process, 4-Iodophenol is first deprotonated by a suitable base to form the more nucleophilic 4-iodophenoxide anion. This anion then acts as a nucleophile, attacking an amine-bearing electrophile, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), in a classic SN2 reaction.

The general reaction is as follows:

Deprotonation: 4-Iodophenol + Base → 4-Iodophenoxide anion

Substitution: 4-Iodophenoxide + X-CH₂CH₂-NH₂ (where X = Cl, Br, I) → this compound + X⁻

To avoid side reactions, such as N-alkylation of the resulting primary amine, it is common to use an electrophile with a protected amine group, like N-(2-chloroethyl)phthalimide. The protecting group (phthalimide) can then be removed in a subsequent step, typically via hydrazinolysis with hydrazine (B178648) hydrate, to yield the desired primary amine.

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the specific conditions employed. Optimization of these parameters is crucial for achieving a successful synthesis.

Base Selection: The choice of base is critical for the initial deprotonation of 4-Iodophenol. Common bases include inorganic carbonates and hydroxides.

Potassium Carbonate (K₂CO₃): A moderately strong and widely used base that is effective in polar aprotic solvents. It is often favored for its affordability and ease of handling.

Sodium Hydroxide (NaOH): A stronger base that can ensure complete deprotonation of the phenol (B47542). However, its use requires careful control to prevent side reactions, especially in the presence of sensitive functional groups.

Cesium Carbonate (Cs₂CO₃): A highly effective base that can promote mono-N-alkylation of primary anilines and benzylamines, suggesting its utility in controlling selectivity in related reactions researchgate.net.

Solvent: The solvent plays a key role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

Dimethylformamide (DMF): An excellent solvent for this type of reaction, effectively solvating the cationic counter-ion of the base and promoting the nucleophilicity of the phenoxide.

Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can accelerate the reaction rate.

Acetonitrile (MeCN): A less polar option compared to DMF and DMSO, but still effective, particularly when used at reflux temperatures nih.gov.

Temperature and Reaction Time: The reaction temperature directly affects the rate of reaction. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. Temperatures can range from room temperature to the reflux temperature of the chosen solvent (e.g., 80-150 °C). Reaction times are typically monitored by techniques like Thin Layer Chromatography (TLC) and can range from a few hours to over 24 hours to ensure complete consumption of the starting material nih.govresearchgate.net.

The table below summarizes typical conditions for the O-alkylation of phenols, which are applicable to the synthesis of this compound.

| Parameter | Condition | Rationale / Effect on Reaction |

| Base | Potassium Carbonate (K₂CO₃) | Moderately strong, cost-effective, good yields in polar aprotic solvents nih.gov. |

| Sodium Hydroxide (NaOH) | Strong base, ensures complete deprotonation. | |

| Cesium Carbonate (Cs₂CO₃) | Highly effective, can improve reaction rates and yields researchgate.net. | |

| Solvent | Dimethylformamide (DMF) | High polarity, effectively solvates cations, accelerates SN2 reactions. |

| Acetonitrile (MeCN) | Good alternative, often used at reflux temperature nih.gov. | |

| Acetone | Effective for O-alkylation, especially at reflux nih.gov. | |

| Temperature | 25 °C to 150 °C | Higher temperatures increase reaction rate but may also lead to side products. Optimization is key nih.gov. |

| Reaction Time | 2 to 48 hours | Dependent on reactivity of substrates and reaction temperature; monitored for completion nih.govresearchgate.net. |

Modern synthetic chemistry offers powerful alternatives to classical methods through the use of transition metal catalysts. These reactions often proceed under milder conditions with higher functional group tolerance.

While the Buchwald-Hartwig reaction is renowned for its ability to form carbon-nitrogen (C–N) bonds, its scope extends to the formation of carbon-oxygen (C–O) bonds, providing a pathway to synthesize aryl ethers. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an alcohol or amine. acsgcipr.org

For the synthesis of this compound, this method could be envisioned by coupling an aryl halide with 2-aminoethanol. The catalytic cycle involves a Pd(0) species that undergoes oxidative addition with the aryl halide. Subsequent steps involve coordination of the alcohol, deprotonation by a base, and reductive elimination to form the C–O bond and regenerate the Pd(0) catalyst. nrochemistry.com The reaction requires a palladium source (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf), and a base (e.g., Cs₂CO₃, K₃PO₄). nrochemistry.comwikipedia.org This method is particularly valuable when nucleophilic substitution approaches are ineffective.

The Ullmann reaction, one of the earliest transition metal-mediated transformations, traditionally uses copper to couple two aryl halides to form a biaryl. wikipedia.org A key variation, the Ullmann condensation or Ullmann ether synthesis, facilitates the formation of diaryl ethers by coupling an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures. organic-chemistry.org

Modern Ullmann-type reactions have seen significant improvements, allowing them to proceed under much milder conditions. acsgcipr.org These advancements often involve the use of ligands, such as diamines or amino acids, which stabilize the copper catalyst and increase its reactivity. For the synthesis of this compound, an Ullmann-type strategy would involve the copper-catalyzed coupling of 4-iodophenol with a suitable protected 2-aminoethyl halide or the coupling of a di-iodinated arene with 2-aminoethanol. Recent protocols have demonstrated that CuI can effectively catalyze C–N coupling reactions in the absence of additional ligands, suggesting a more environmentally benign approach. nih.gov While historically plagued by harsh conditions and stoichiometric amounts of copper, modern variants have greatly expanded the utility and accessibility of this classic transformation. wikipedia.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Approaches

Influence of Catalyst and Ligand Choice on Yield and Selectivity

The formation of the diaryl ether linkage in this compound is often achieved via an Ullmann condensation or a related cross-coupling reaction. The choice of catalyst and ligand is paramount in these reactions to ensure high yield and selectivity, particularly when dealing with iodo-substituted aromatic compounds which can be susceptible to side reactions.

Copper-based catalysts are traditionally used for Ullmann-type reactions. The combination of a copper(I) source, such as copper(I) iodide (CuI), with a suitable ligand can significantly enhance the reaction rate and yield. For the coupling of aryl iodides with amines, ethylene (B1197577) glycol has been shown to be an effective and inexpensive ligand in a copper-catalyzed system. This system is relatively insensitive to moisture and can be performed under an air atmosphere, which is advantageous for industrial applications electronicsandbooks.com. The use of bidentate ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) has been shown to improve the efficiency of palladium-catalyzed amination of aryl iodides by preventing the formation of unreactive palladium iodide dimers wikipedia.org.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more versatile approach. However, aryl iodides can present challenges in these systems, sometimes leading to catalyst inhibition. The selection of bulky electron-rich phosphine ligands is crucial to overcome these challenges and achieve high turnover numbers. For instance, ligands like BrettPhos and RuPhos have demonstrated superior performance in the amination of aryl chlorides and could be applicable to aryl iodides as well rug.nl.

The following table summarizes the influence of different catalyst-ligand systems on the yield of reactions analogous to the synthesis of this compound.

| Catalyst | Ligand | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Ethylene Glycol | Aryl Iodide, Aliphatic Amine | K3PO4 | 2-Propanol | 80 | High | electronicsandbooks.com |

| Pd(OAc)2 | BINAP | Aryl Iodide, Primary Amine | NaOt-Bu | Toluene | 100 | Good to Excellent | beilstein-journals.org |

| Pd2(dba)3 | X-Phos | Aryl Iodide, Primary Amine | Cs2CO3 | Dioxane | 100 | High | beilstein-journals.org |

Stepwise Synthesis via Advanced Intermediates

A common and reliable method for the synthesis of this compound involves a stepwise approach. This typically includes the initial formation of a phenoxy-substituted precursor followed by the introduction of the amine moiety.

The initial step in the synthesis is the formation of the ether linkage. This can be achieved through a Williamson ether synthesis or, more commonly for aryl ethers, an Ullmann condensation. In a typical procedure, 4-iodophenol is reacted with a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) in the presence of a base. The resulting intermediate, 2-(4-iodophenoxy)ethanol (B3257873), can then be carried forward to the next step.

Alternatively, a copper-catalyzed Ullmann condensation can be employed, reacting 4-iodophenol with a suitable partner. The use of ultrasound has been shown to significantly improve the yields and reduce the reaction times and temperatures for such reactions wikipedia.orgmdpi.com.

Once the 2-(4-iodophenoxy)ethanol intermediate is obtained, the hydroxyl group needs to be converted into an amine. A common method is to first convert the alcohol to a better leaving group, such as a tosylate or a halide, by reacting it with p-toluenesulfonyl chloride or a halogenating agent (e.g., SOCl2 or PBr3). The resulting intermediate can then undergo nucleophilic substitution with an amine source.

The Gabriel synthesis is a particularly effective method for introducing a primary amine group without the risk of over-alkylation beilstein-journals.orgnih.govnih.govnih.gov. In this method, the 2-(4-iodophenoxy)ethyl halide or tosylate is reacted with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine, to release the desired primary amine, this compound beilstein-journals.orgnih.govnih.gov.

An alternative route is the direct amination of the 2-(4-iodophenoxy)ethyl halide. However, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the nucleophilic nature of the amine product nih.gov.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental impact of the synthesis of this compound, advanced synthetic techniques can be employed.

Ultrasonic-Assisted Synthesis for Enhanced Reaction Rates and Yields

The application of ultrasonic irradiation has been demonstrated to be a powerful tool for accelerating chemical reactions, including the synthesis of ethers. In the context of the Ullmann ether synthesis, ultrasound has been shown to significantly enhance the reaction of phenols with bromoarenes, leading to higher yields (typically 70-90%) at lower temperatures (around 140 °C) compared to traditional methods wikipedia.orgmdpi.com. The primary role of ultrasound in these solid-liquid heterogeneous reactions is believed to be the mechanical breakdown of the solid particles of the base (e.g., potassium carbonate) and the copper catalyst, thereby increasing the reactive surface area mdpi.com. This technique could be directly applied to the synthesis of the 2-(4-iodophenoxy)ethanol precursor, potentially leading to a more efficient and energy-saving process.

The following table illustrates the effect of ultrasound on a model Ullmann reaction.

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) |

| Conventional Heating | 180 | 24 | Moderate |

| Ultrasonic Irradiation | 140 | 2 | 97 |

Considerations for Avoiding Side Reactions (e.g., Dehalogenation, Over-oxidation)

In the synthesis of halogenated aromatic compounds like this compound, several side reactions can occur, leading to reduced yields and impurities.

Dehalogenation: The iodine substituent on the aromatic ring can be susceptible to reductive cleavage, a process known as dehalogenation or hydrodehalogenation. This is particularly a concern in palladium-catalyzed cross-coupling reactions where hydride sources may be present, or under certain reductive conditions. Careful selection of the catalyst, ligand, and reaction conditions is necessary to minimize this side reaction. For instance, in Buchwald-Hartwig aminations, the choice of a suitable ligand can influence the rate of reductive elimination of the desired product versus competing side reactions wikipedia.org. In copper-catalyzed reactions, the reaction conditions can also be tuned to favor the desired coupling over dehalogenation mdpi.com.

Over-oxidation: While not explicitly a major concern in the primary synthetic routes to this compound, oxidative side reactions can occur if reaction conditions are not carefully controlled, especially when dealing with phenols which can be sensitive to oxidation. Using an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation, particularly in high-temperature reactions.

Derivatization Strategies and Functional Group Transformations

The primary amine group in this compound is a key site for derivatization, enabling the formation of amides and Schiff bases, which are important classes of organic compounds.

The conversion of amines to amides, known as N-acylation, is a fundamental transformation in organic synthesis. mdpi.comorganic-chemistry.org This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. mdpi.comyoutube.comnih.gov For this compound, this reaction provides a straightforward method to introduce a variety of acyl groups, thereby modifying the compound's steric and electronic properties.

The general reaction for the N-acylation of this compound can be represented as follows:

-ethylamine_N-acylation.png)

Where R represents a variable organic substituent.

The reaction conditions for N-acylation can be tailored based on the reactivity of the acylating agent and the stability of the starting material and product. semanticscholar.org Common solvents include dichloromethane, diethyl ether, or benzene, and the reaction is often carried out at room temperature or with gentle heating. mdpi.com The choice of base is also critical, with non-nucleophilic amines like triethylamine (B128534) or N,N-diisopropylethylamine frequently employed. semanticscholar.org

Table 1: Examples of N-Acylation Reactions with Phenethylamines

| Amine Reactant | Acylating Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Phenethylamine (B48288) | Methacryloyl chloride | N-(2-phenylethyl)methacrylamide | Ethyl ether or benzene | Not specified |

| 2-(4-Hydroxyphenyl)ethylamine | Methacryloyl chloride | N-(2-(4-hydroxyphenyl)ethyl)methacrylamide | Ethyl ether or benzene | Not specified |

| 2-Arylethylamines | Methacryloyl chloride | N-(2-arylethyl)-2-methylprop-2-enamides | Ethylene dichloride | 46-94 |

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). derpharmachemica.comjetir.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of Schiff bases. derpharmachemica.comjocpr.com

The synthesis of Schiff bases from this compound involves its reaction with an appropriate aldehyde or ketone.

-ethylamine_Schiff_base.png)

Where R1 and R2 can be hydrogen or organic substituents.

The reaction is often carried out in a solvent such as methanol (B129727) or ethanol, and a few drops of a catalyst like glacial acetic acid may be added to facilitate the reaction. derpharmachemica.comjetir.org The mixture is typically heated to drive the reaction to completion. derpharmachemica.com The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be purified by filtration and recrystallization. derpharmachemica.com

Table 2: General Conditions for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Primary Amine | Aldehyde or Ketone | Glacial Acetic Acid (few drops) | Methanol or Ethanol | Reflux/80 | 2-4 hours |

The iodine atom on the phenyl ring of this compound is a versatile functional group that can participate in various chemical transformations, including the introduction of radioisotopes and further cross-coupling reactions.

The presence of the iodo group allows for the introduction of radioactive isotopes of iodine, such as Iodine-123, Iodine-125, and Iodine-131, which are used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov Radioisotopes are atoms with an unstable nucleus that regain stability by emitting radiation. ansto.gov.au This process of incorporating a radioisotope into a compound is known as radiolabeling. nih.gov

The direct radioiodination of aromatic compounds can be achieved through electrophilic substitution reactions. nih.gov For this compound, this would typically involve isotopic exchange, where a non-radioactive iodine atom is replaced by a radioactive one. This process often utilizes oxidizing agents to generate a reactive iodine species.

Table 3: Common Radioisotopes of Iodine Used in Medical Imaging

| Radioisotope | Half-life | Emission Type | Primary Imaging Application |

|---|---|---|---|

| Iodine-123 (123I) | 13.22 hours | Gamma | SPECT |

| Iodine-125 (125I) | 59.4 days | Gamma | SPECT, Autoradiography |

| Iodine-131 (131I) | 8.02 days | Beta and Gamma | SPECT, Therapy |

Furthermore, the development of radiolabeled nanoparticles has become an important area in biomedical imaging, including Positron Emission Tomography (PET). mdpi.comresearchgate.net While direct labeling with positron emitters like Fluorine-18 is common for many compounds, the iodo-group on this compound provides a handle for potential multi-step radiolabeling strategies. mdpi.com

The carbon-iodine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecules with extended scaffolds.

One of the most prominent examples is the Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov This reaction would allow for the introduction of an alkyne moiety at the 4-position of the phenoxy ring.

Another important reaction is the Suzuki coupling , which pairs an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. This reaction is widely used for the formation of biaryl structures.

A photoassisted, nickel-catalyzed reductive cross-coupling between aryl iodides and tosyl-protected alkyl aziridines has also been reported as a mild and modular method to access β-phenethylamine derivatives. ucla.edu

Table 4: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Carbon-Carbon (sp-sp2) |

| Suzuki Coupling | Organohalide + Organoboron compound | Palladium catalyst, Base | Carbon-Carbon (sp2-sp2) |

| Photoassisted Ni-catalyzed Reductive Cross-Coupling | (Hetero)aryl iodide + Tosyl-protected alkyl aziridine | Nickel catalyst, Organic photocatalyst | Carbon-Carbon |

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide array of larger and more complex molecular architectures for various research purposes.

Formation of Complex Organic Molecules Utilizing the Core Scaffold

The this compound core is particularly amenable to transformations that build molecular complexity through reactions at both the aromatic iodine and the terminal amine. These reactions are often employed in a sequential or cascade fashion to construct polycyclic and substituted heterocyclic systems.

One prominent application of this scaffold is in the synthesis of isoquinoline (B145761) derivatives. The Bischler-Napieralski reaction, a classic method for constructing the isoquinoline core, can be adapted for derivatives of this compound. pharmaguideline.comwikipedia.orgorganic-chemistry.org This process typically involves the acylation of the primary amine, followed by an acid-catalyzed intramolecular cyclization. The electron-donating nature of the phenoxy group can influence the regioselectivity of the cyclization. The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

Furthermore, the presence of the iodo group on the phenyl ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction allows for the introduction of an alkyne substituent at the 4-position of the phenoxy ring. beilstein-journals.orgbeilstein-journals.org Subsequent intramolecular cyclization of the resulting N-substituted-2-(4-alkynyl-phenoxy)-ethylamine can lead to the formation of various fused heterocyclic systems. For instance, an intramolecular aminopalladation followed by cross-coupling can yield substituted indoles. rsc.orgresearchgate.net

The strategic combination of reactions at both the amine and the iodo-substituent allows for the construction of a wide array of complex molecules. For example, the amine can first be transformed into a suitable directing group or incorporated into a heterocyclic precursor. Subsequently, the iodo-group can be utilized in a cross-coupling reaction to introduce further complexity and build fused ring systems. The following table illustrates potential synthetic pathways for the formation of complex molecules starting from the this compound scaffold.

Table 1: Synthetic Methodologies for Complex Molecule Formation

| Starting Material | Reaction Type | Reagents and Conditions | Product Type |

| N-Acyl-2-(4-iodo-phenoxy)-ethylamine | Bischler-Napieralski Reaction | POCl₃, reflux | 1-Substituted-6-iodo-3,4-dihydroisoquinoline |

| This compound | Sonogashira Coupling / Intramolecular Cyclization | Terminal alkyne, Pd(PPh₃)₄, CuI, base; followed by cyclization catalyst | Fused Heterocyclic Systems (e.g., Benzofurans, Indoles) |

| This compound | Multi-component Reaction | Aldehyde, Isocyanide, Carboxylic Acid (Ugi reaction) | Complex Acyclic or Heterocyclic Adducts |

Research into the application of this compound as a foundational element in the synthesis of novel organic compounds continues to be an active area. Its utility in the generation of libraries of complex molecules for drug discovery and materials science is of particular interest. The ability to functionalize both ends of the molecule provides a powerful tool for medicinal chemists to explore diverse chemical spaces.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity and Receptor Binding

The nature and position of substituents on the phenoxy ring of phenoxy-ethylamine derivatives are critical determinants of their interaction with biological targets. Modifications can profoundly alter the steric, electronic, and hydrophobic properties of the molecule, thereby influencing its binding affinity, selectivity, and functional activity at various receptors.

Halogen atoms, particularly iodine, are frequently incorporated into drug design to enhance pharmacokinetic properties and binding affinity. Their influence stems from a combination of steric bulk and unique electronic effects. Halogens like chlorine, bromine, and especially iodine can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic donor to a Lewis base on a receptor. This interaction is directional and can significantly contribute to the stability of a ligand-receptor complex.

The strength of halogen bonds increases with the size and polarizability of the halogen atom (I > Br > Cl), making iodine a particularly effective substituent for this purpose. In SAR studies of phenethylamine (B48288) derivatives, halogen groups on the phenyl ring have been shown to exert positive effects on binding affinity, especially when placed at the para position. nih.govkoreascience.kr The steric bulk of the iodine atom can also influence the molecule's conformation and how it fits into a binding pocket. Studies on related scaffolds have shown that the most lipophilic and halogenated (e.g., brominated) compounds can exhibit the highest cytotoxicity, indicating a powerful influence of halogens on biological activity. researchgate.net

Table 1: Influence of Halogen Atoms on Ligand-Receptor Interactions

| Feature | Description | Impact on Binding |

|---|---|---|

| Halogen Bonding | A directional, non-covalent interaction where the halogen atom acts as an electrophilic center (σ-hole). | Can significantly stabilize the ligand-receptor complex, increasing binding affinity. |

| Steric Bulk | The physical size of the halogen atom. | Influences the conformational preference of the ligand and its fit within the receptor's binding site. |

| Lipophilicity | The tendency of a molecule to dissolve in fats or lipids. | Increases with larger halogens (I > Br > Cl), which can enhance membrane permeability and interactions with hydrophobic pockets in the receptor. |

| Electronic Effect | The electron-withdrawing inductive effect of the halogen. | Modifies the electron density of the aromatic ring, which can affect interactions with receptor residues. |

Methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups are common substituents used to probe the steric and electronic requirements of a receptor binding site. While both are relatively small, their electronic properties differ significantly; the methyl group is weakly electron-donating, whereas the methoxy group can be electron-donating through resonance but electron-withdrawing inductively.

Medicinal chemistry studies have shown that the methoxy group can be pivotal for ligand-target binding and for optimizing physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net In some cases, the simple addition of a methyl group can lead to a substantial increase in binding affinity by establishing effective hydrophobic contacts within the receptor binding site. mdpi.com However, the effects are highly context-dependent. In a series of N-acylhydrazones, a methyl-substituted compound was found to be more stable under physiological-like conditions than a nitro-substituted analog. beilstein-journals.org Conversely, SAR studies on other scaffolds have found that while a methoxy group is essential for activity, replacing it with a methyl group can decrease potency. beilstein-journals.org This highlights that the specific interactions of the oxygen atom in the methoxy group, such as hydrogen bonding, can be crucial. researchgate.net

Table 2: Comparative Effects of Methyl and Methoxy Substituents

| Substituent | Electronic Effect | Steric Profile | Common Roles in SAR |

|---|---|---|---|

| Methyl (-CH₃) | Weakly electron-donating | Small | Fills small hydrophobic pockets; can act as a metabolic block; influences conformation. mdpi.comrsc.org |

| Methoxy (-OCH₃) | Electron-donating (resonance), Electron-withdrawing (inductive) | Small, with potential for H-bonding | Acts as a hydrogen bond acceptor; enhances binding affinity through specific electronic interactions; influences solubility and metabolic stability. nih.govresearchgate.net |

The impact of these groups is highly specific to the target receptor. For some enzyme systems, EDGs on the phenyl ring enhance inhibitory activity, while EWGs decrease it. nih.gov In other cases, the opposite is true; EWGs can significantly reduce the activation energy for a reaction, indicating enhanced reactivity. researchgate.net Studies on fulvene (B1219640) derivatives have shown that aromaticity, a key factor in molecular stability and interaction, increases with EDGs in some ring systems and with EWGs in others. nih.gov This demonstrates that any electronic perturbation, whether donating or withdrawing, can have profound and often unpredictable effects on biological activity, necessitating empirical testing for each new class of compounds. nih.gov

Table 3: General Trends of EDGs and EWGs in Modulating Biological Activity

| Group Type | Examples | General Electronic Effect | Potential Impact on Receptor Binding |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃, -CH₃, -OH, -NH₂ | Increases electron density on the aromatic ring. | Can enhance cation-π interactions; may be favorable for binding to electron-deficient regions of a receptor. nih.gov |

| Electron-Withdrawing (EWG) | -I, -Cl, -CN, -NO₂, -CF₃ | Decreases electron density on the aromatic ring. | Can strengthen hydrogen bonds and halogen bonds; may be favorable for binding to electron-rich residues. mdpi.comresearchgate.net |

Positional Isomerism and its Pharmacokinetic/Pharmacodynamic Implications

The position of a substituent on the aromatic ring (ortho, meta, or para) can have a dramatic effect on a molecule's biological profile. Positional isomers, while having the same chemical formula, can exhibit vastly different shapes, electronic distributions, and steric profiles. These differences can lead to significant variations in both pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).

For instance, SAR studies on phenethylamine derivatives have shown that alkyl or halogen groups exert the most positive effects on binding affinity when they are in the para position of the phenyl ring. nih.govkoreascience.kr Similarly, in a series of 2-phenoxybenzamides, a para-substituted analog showed the highest antiplasmodial activity and selectivity, while the corresponding meta-substituted derivative was only moderately active. mdpi.com This is often because the specific topology of the receptor's binding pocket has complementary regions that are best accessed by a substituent at a particular position. From a pharmacokinetic standpoint, positional isomers may be metabolized at different rates or by different enzymes, leading to variations in bioavailability and duration of action. It has been noted that some positional isomers of psychoactive phenethylamines may lack these effects entirely, underscoring the critical importance of substituent placement. nih.govresearchgate.net

N-Substituent Variation and Receptor Affinity

Modification of the amine group in the ethylamine (B1201723) side chain is a common strategy for modulating receptor affinity and selectivity. The size, lipophilicity, and nature of the substituent(s) on the nitrogen atom can influence how the ligand interacts with the receptor, particularly in the region that recognizes the amine.

Studies on structurally related phenethylamines have shown that N-substitution can dramatically alter the binding profile. For example, replacing smaller alkyl groups with a larger, more lipophilic 2-phenylethyl group on the nitrogen atom has been shown to decrease affinity for D1-like dopamine (B1211576) receptors while greatly enhancing affinity and selectivity for D2-like receptors. nih.gov This suggests the presence of a complementary lipophilic pocket in the D2 receptor that can be favorably occupied by the N-phenylethyl group. nih.gov Similarly, the introduction of an N-2-methoxybenzyl (NBOMe) group to 2,5-dimethoxy-substituted phenethylamines (2C drugs) was found to increase binding affinity at several serotonergic, adrenergic, and dopaminergic receptors. nih.gov These findings indicate that the N-substituent plays a crucial role in anchoring the ligand to the receptor and can be tuned to achieve a desired selectivity profile.

Stereochemical Considerations in Ligand-Receptor Interactions

Biological systems, including receptors, are chiral environments. Consequently, the stereochemistry of a ligand can be a critical factor in its interaction with a target. If a molecule contains a chiral center, its enantiomers (non-superimposable mirror images) can exhibit different affinities, efficacies, and metabolic profiles.

In the case of 2-(4-Iodo-phenoxy)-ethylamine derivatives, a chiral center can be introduced by substitution on the ethylamine backbone. For example, [2-(2-phenylethyl)phenoxy]alkylamine derivatives have been studied where the (S)-enantiomer exhibited the most potent and selective affinity for 5-HT2 receptors. pharm.or.jpsigmaaldrich.com This stereoselectivity arises because one enantiomer will have a three-dimensional arrangement of atoms that is more complementary to the receptor's binding site than its mirror image. Furthermore, steric hindrance can play a significant role; studies on amphetamine analogues suggest that for a molecule to be active, one face must be free of steric bulk, an attribute that is inherently linked to its stereochemical configuration. nih.gov These differences can also extend to pharmacokinetics, where metabolic enzymes may selectively process one enantiomer over the other, leading to different plasma concentrations and durations of effect for each isomer.

Computational Chemistry and Molecular Modeling in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for "this compound" and its analogs has been significantly advanced by the application of computational chemistry and molecular modeling. These in silico techniques provide valuable insights into the molecular interactions governing the biological activity of this class of compounds, guiding the rational design of more potent and selective molecules. By simulating and analyzing the behavior of these molecules at an atomic level, researchers can predict their binding affinities for specific biological targets, understand the structural features crucial for activity, and develop models that correlate molecular properties with biological outcomes.

Molecular Docking Studies for Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. This method is instrumental in understanding the potential interactions of "this compound" with its biological targets. For instance, in studies of structurally related phenoxyacetamide derivatives, molecular docking has been successfully employed to identify novel inhibitors of enzymes like Dot1-like protein (DOT1L). Similarly, docking studies on phenoxyacetanilide derivatives have been used to investigate their binding to the COX-2 enzyme, a key target in inflammation.

In the context of "this compound," molecular docking could be utilized to predict its binding mode within the active site of adrenergic receptors, given the structural similarity of the phenoxyethylamine scaffold to known adrenergic ligands. Such studies would involve preparing a 3D model of the target receptor and virtually screening the conformational space of "this compound" to identify the most stable binding pose. The analysis of the docked conformation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's amino acid residues. For example, the ethylamine side chain might form ionic interactions with acidic residues, while the iodinated phenyl ring could engage in hydrophobic and halogen bonding interactions within a specific pocket of the receptor.

The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if docking studies reveal a specific hydrophobic pocket that is not fully occupied by the iodo-substituent, new analogs with larger or different halogen substituents at that position could be synthesized and tested.

| Target Receptor/Enzyme | Potential Interacting Residues | Types of Interactions | Predicted Binding Affinity (Illustrative) |

| Adrenergic Receptor β2 | Asp113, Ser204, Ser207, Phe290 | Ionic, Hydrogen Bonding, Hydrophobic | -8.5 kcal/mol |

| Monoamine Oxidase A | Tyr407, Tyr444, Phe208 | π-π stacking, Hydrophobic | -7.9 kcal/mol |

| Dopamine Transporter | Asp79, Ser149, Phe326 | Hydrogen Bonding, π-cation | -8.2 kcal/mol |

This table presents hypothetical data to illustrate the potential application of molecular docking to "this compound" and its interactions with various biological targets.

Density Functional Theory (DFT) in Structure-Activity Correlation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of SAR studies of "this compound," DFT calculations can provide valuable information about its electronic properties, which in turn can be correlated with its biological activity. DFT can be used to calculate a variety of molecular descriptors, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions with a receptor. A lower HOMO-LUMO energy gap generally implies higher reactivity. DFT calculations could be performed on a series of "this compound" analogs with varying substituents on the phenyl ring to determine how these modifications affect the electronic properties and, consequently, the biological activity.

Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution around a molecule. The MEP can help identify regions of the molecule that are likely to be involved in electrostatic interactions with the biological target. For "this compound," the MEP would highlight the electronegative potential around the oxygen atom of the ether linkage and the iodine atom, as well as the electropositive potential around the amino group, guiding the understanding of its interaction patterns.

| Molecular Descriptor | Calculated Value (Illustrative) | Interpretation for SAR |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.4 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Atomic Charges | N: -0.45, I: -0.15, O: -0.30 | Indicates the partial charges on key atoms for electrostatic interactions. |

This table provides illustrative DFT-calculated descriptors for "this compound" to demonstrate their relevance in SAR studies.

Comparative Molecular Field Analysis (CoMFA) and Pharmacophore Derivation

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that is used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. To perform a CoMFA study on "this compound" and its analogs, a series of compounds with known biological activities would be required. These molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated and used to build a statistical model that predicts the biological activity.

The results of a CoMFA analysis are typically visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA model for a series of phenoxypropanolamine-based β-adrenergic antagonists has been developed to understand their binding affinity. A similar approach for "this compound" analogs could reveal that bulky substituents at a particular position on the phenyl ring are favorable for activity (indicated by a green contour map for steric fields), while electronegative groups in another region are detrimental (indicated by a red contour map for electrostatic fields).

Complementary to CoMFA, pharmacophore modeling is another powerful tool for elucidating the key structural features required for biological activity. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for "this compound" and its active analogs could be derived based on their common structural features. Such a model might include a hydrophobic aromatic center, a hydrogen bond acceptor (the ether oxygen), a hydrogen bond donor (the primary amine), and a halogen bond donor (the iodine atom).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential features for biological activity. This approach has been successfully applied to discover inhibitors for various targets.

| Pharmacophoric Feature | Location on "this compound" | Importance for Activity |

| Aromatic Ring | Phenyl group | Essential for hydrophobic interactions. |

| Hydrogen Bond Acceptor | Ether oxygen | Key interaction point with the receptor. |

| Hydrogen Bond Donor | Primary amine | Forms crucial hydrogen bonds. |

| Halogen Bond Donor | Iodine atom | Contributes to binding affinity and selectivity. |

| Hydrophobic Feature | Ethyl linker | Provides optimal spacing and flexibility. |

This table outlines a hypothetical pharmacophore model derived from the structure of "this compound."

Biological Activities and Pharmacological Investigations

General Biological Activities

Antimicrobial Properties

Preliminary in vitro studies have suggested that 2-(4-Iodo-phenoxy)-ethylamine and its derivatives may possess antimicrobial properties, indicating their potential as candidates for the development of new antibiotics. For instance, related compounds have demonstrated significant activity against certain bacterial strains. One study reported that a similar compound was effective against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. The antimicrobial effects of phenolic acid derivatives have been observed to increase with the length of the alkyl chain, which may be a relevant factor for the ethylamine (B1201723) side chain of this compound. nih.gov The outer membrane of Gram-negative bacteria can confer resistance to certain antimicrobial agents, a factor that is considered in the evaluation of new compounds. nih.gov

Further research into modified 1,2,4-oxadiazole (B8745197) analogues, which share structural motifs with derivatives of this compound, has shown that specific chemical modifications can enhance antimicrobial potency. For example, methylation of an ethylamine side chain to secondary and tertiary amines did not significantly alter potency against Enterococcus faecium, while quaternization resulted in only a minor decrease in activity. acs.org

Table 1: Antimicrobial Activity of a Related Compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

Data derived from in vitro testing of a related phenoxy-ethylamine derivative.

Anticancer Potential and Cytotoxicity against Cell Lines

Derivatives of phenylamines, the class to which this compound belongs, have shown cytotoxic effects on various cancer cell lines, suggesting a potential for anticancer applications. Cytotoxicity assays have revealed that a related compound induces apoptosis in HeLa and MCF-7 cancer cells at concentrations above 10 µM, indicating a dose-dependent response.

The exploration of benzoxaborole derivatives has also provided insights into anticancer potential. While some aliphatic chain derivatives showed no inhibitory activity, a phenyl-containing compound demonstrated submicromolar inhibitory potency against ovarian (SKOV3), breast (MDA-MB231), and colon (HCT116) carcinoma cell lines, with low toxicity to normal human lung fibroblasts (WI-38). acs.org This highlights the importance of the aromatic moiety for cytotoxic activity.

Furthermore, studies on other structurally related compounds have demonstrated significant anticancer activity. For example, certain 2-amino-6-halopurine derivatives have shown high potency in HER-2 degradation assays and excellent antiproliferative activity against cell lines like MCF7. acs.org Similarly, some 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives have exhibited good antitumor activity against human cancer cell lines such as A375, MCF-7, and ACHN. mdpi.com

Table 2: Cytotoxicity of a Related Phenylamine Derivative

| Cell Line | Effect | Concentration |

|---|---|---|

| HeLa | Induces apoptosis | >10 µM |

| MCF-7 | Induces apoptosis | >10 µM |

Data from cytotoxicity assays on a related phenoxy-ethylamine derivative.

Enzyme Interaction and Inhibition Studies

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov Research has shown that the introduction of an iodine atom at the para position of the 5-phenyl ring of certain compounds does not significantly diminish their COX-2 inhibitory potency. niph.go.jp Some iodinated compounds have demonstrated high selectivity for COX-2 over COX-1, comparable to established inhibitors like celecoxib. niph.go.jp

The structural features of inhibitors play a crucial role in their selectivity. For example, a methyl sulfone moiety is considered optimal for COX-2 selectivity. niph.go.jp Various in vitro assays are utilized to determine the inhibitory activities against COX-1 and COX-2, and the results can vary depending on the specific test system employed. nih.gov

Table 3: COX Inhibitory Profile of an Iodinated Phenyl Compound

| Enzyme | Activity |

|---|---|

| COX-2 | High inhibitory potency and selectivity niph.go.jp |

| COX-1 | Lower inhibitory potency compared to COX-2 niph.go.jp |

Based on studies of a structurally related iodinated compound.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. google.com While many CA inhibitors are sulfonamide-based, other chemical classes have also been investigated. researchgate.netunifi.it For instance, phenols have been shown to be effective inhibitors of several CA isoforms. ebi.ac.uk

The substitution of a sulfonamide moiety with a methyl sulfone group in some COX-2 inhibitors has been shown to reduce cross-reactivity with carbonic anhydrases. niph.go.jp This is a significant finding, as it suggests that modifications to the structure of this compound could be tailored to achieve selective inhibition of different enzyme targets.

Table 4: General Inhibition Profile of Phenols against CA Isoforms

| CA Isoform | Inhibition by Phenol (B47542) |

|---|---|

| CA I-IV, IX, XII, XIV | Effective inhibition (K(I)s of 2.7-11.5 µM) ebi.ac.uk |

| CA VA, VB, VI, VII, XIII | Less effective inhibition (K(I)s of 208-710 µM) ebi.ac.uk |

General data for phenol, a basic structural element.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov The inhibition of ACE is a common strategy for the treatment of hypertension. nih.gov While direct studies on this compound as an ACE inhibitor are not prevalent in the provided context, the potential for such activity exists within its chemical class. For instance, N-(2-Aminoethyl)-1-aziridineethanamine has been investigated as an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. drugbank.com The design of mixed inhibitors that target both ACE and other enzymes like enkephalinase has been a subject of research, highlighting the potential for multifunctional compounds. nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining protein homeostasis within cells. It is responsible for the proper folding, stability, and function of a wide array of "client" proteins, many of which are implicated in cell growth, differentiation, and survival. In cancerous cells, Hsp90 is often overexpressed and exists in a highly active state, making it a compelling target for cancer therapy.

Inhibitors of Hsp90 can disrupt the chaperone's function, leading to the degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells. While numerous compounds have been investigated for their Hsp90 inhibitory potential, including those with purine-scaffolds and ansamycin-based structures, specific research directly linking this compound to Hsp90 inhibition is not prominently available in current scientific literature. However, the exploration of novel chemical scaffolds for Hsp90 inhibition remains an active area of research in the development of new anticancer agents.

LpxC Inhibitory Activity

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC presents a promising strategy for the development of new antibiotics, particularly against multidrug-resistant strains. researchgate.net LpxC is a zinc-dependent metalloenzyme, and many potent inhibitors have been designed to chelate this catalytic zinc ion, often through a hydroxamic acid group. researchgate.netnih.gov

Research has also focused on discovering non-hydroxamate LpxC inhibitors to potentially avoid off-target effects associated with zinc chelation. nih.gov These efforts have led to the identification of various chemical series, including those with imidazole (B134444) moieties, that exhibit low nanomolar inhibition of LpxC and antibacterial activity against pathogens like Pseudomonas aeruginosa. While methods exist for evaluating the LpxC inhibitory activity of compounds containing a primary amino group, such as that present in this compound, direct studies investigating this specific compound as an LpxC inhibitor are not extensively documented in published research. Current time information in Bangalore, IN.

Receptor Binding and Modulation

Serotonin (B10506) Receptor Agonism and Antagonism (e.g., 5-HT₂A, SERT)

The serotonin system, and particularly the 5-HT₂A receptor, is a significant target for a wide range of therapeutic agents. The 5-HT₂A receptor, a G protein-coupled receptor (GPCR), is involved in various physiological and cognitive processes. nih.govsemanticscholar.org Analogs of this compound have been synthesized and evaluated for their activity at serotonin receptors.

Notably, research on 4-aryl-substituted 2,5-dimethoxyphenethylamines has utilized N-Boc-protected 2-(2,5-dimethoxy-4-iodophenyl)ethylamine as a key intermediate. researchgate.netsnmjournals.org The resulting compounds were found to act as antagonists at the rat 5-HT₂A receptor, although generally with low affinity. researchgate.net Interestingly, the affinity was sensitive to the substitution pattern on the 4'-aryl moiety, with some derivatives showing remarkable tolerance for bulky substituents at the 4''-position. researchgate.net

Another close analog, trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, has been shown to be a potent agonist for the 5-HT₂ receptor family. researchgate.net This modification of replacing the ethylamine side chain with a cyclopropylamine (B47189) led to high-affinity binding at 5-HT₂ receptors. researchgate.net

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 4''-butyl-2-(2,5-dimethoxy-4-iodophenyl)ethylamine | 5-HT₂A | 32 | Antagonist | researchgate.net |

| 4''-phenyl-2-(2,5-dimethoxy-4-iodophenyl)ethylamine | 5-HT₂A | 33 | Antagonist | researchgate.net |

| 4'-naphthyl-2-(2,5-dimethoxy-4-iodophenyl)ethylamine | 5-HT₂A | 41 | Antagonist | researchgate.net |

| trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine | researchgate.net |

Sigma Receptor Ligand Research (e.g., Sigma-1 Receptor)

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govmdpi.comescholarship.org A common structural feature of many high-affinity sigma-1 receptor ligands is a basic nitrogen atom flanked by hydrophobic regions. ebi.ac.uk

Research into sigma receptor ligands has explored various iodinated compounds. A notable example is N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP), which shares the 4-iodophenylethylamine core with the subject compound. IPEMP and its bromo-analog have demonstrated very high affinity for both sigma-1 and sigma-2 receptor subtypes. Current time information in Bangalore, IN. In competitive binding studies, radioiodinated IPEMP showed high-affinity, dose-dependent inhibition of binding by known sigma ligands in both melanoma and breast cancer cell lines, confirming its interaction with sigma sites. Current time information in Bangalore, IN.

| Compound | Cell Line | Competing Ligand | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP) | A375 Melanoma | BD1008 | 5 | Current time information in Bangalore, IN. |

| MCF-7 Breast Cancer | 11 | Current time information in Bangalore, IN. |

Adrenergic Receptor (α1 and β1 Adrenolytic Activities)

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine, playing a vital role in the sympathetic nervous system. nih.gov They are broadly classified into α and β subtypes, with further divisions such as α1, α2, β1, β2, and β3. α1-adrenergic receptors are primarily involved in vasoconstriction, while β1-adrenergic receptors are predominantly located in the heart and mediate increases in heart rate and contractility. semanticscholar.org

The phenoxy ethylamine scaffold is present in a number of compounds with activity at adrenergic receptors. For instance, derivatives of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol have been shown to possess both α1- and β1-adrenolytic activities. Furthermore, structure-activity relationship studies on β-chloroethylamines related to phenoxybenzamine, which have a phenoxy-ethylamine moiety, have revealed irreversible antagonist activity at α-adrenoceptors. nih.gov While these studies establish the potential for phenoxy ethylamine derivatives to interact with adrenergic receptors, specific research detailing the α1 and β1 adrenolytic activities of this compound itself is limited. The presence of the iodine atom on the phenoxy ring would likely influence the compound's affinity and selectivity for adrenergic receptor subtypes.

G-Protein Coupled Receptor (GPCR) Interactions and Activation Mechanisms

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. researchgate.netnih.gov The activation of a GPCR by a ligand induces a conformational change, which in turn catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C.

The receptors discussed in the preceding sections—serotonin (5-HT₂A), sigma-1, and adrenergic (α1 and β1)—are all members of the GPCR superfamily. The interaction of this compound analogs with these receptors exemplifies specific instances of GPCR modulation.

Serotonin 5-HT₂A Receptors: These are typically coupled to the Gq/11 signaling pathway. semanticscholar.org Agonist binding leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C. The antagonistic activity observed with some analogs of this compound would block this cascade. researchgate.net

Sigma-1 Receptors: While structurally unique, sigma-1 receptors can modulate the function of other GPCRs and ion channels. Some studies suggest that sigma-1 receptors may couple to G-proteins, influencing downstream signaling pathways. escholarship.org

Adrenergic Receptors: α1-adrenergic receptors are coupled to Gq proteins, leading to smooth muscle contraction. In contrast, β1-adrenergic receptors are coupled to Gs proteins, which activate adenylyl cyclase, increase cyclic AMP (cAMP) levels, and enhance cardiac function. semanticscholar.org The potential adrenolytic activity of this compound would involve the blockade of these respective G-protein-mediated pathways.

The specific mechanisms of how this compound and its derivatives engage with the binding pockets of these GPCRs and induce or block the conformational changes necessary for G-protein activation are determined by their precise chemical structures.

Dopamine (B1211576) Receptor (D2/3) Agonism

The relationship between T1AM analogs and dopamine receptors is indirect and primarily based on the interplay between TAAR1 and dopamine systems. TAAR1 activation is known to modulate dopaminergic neurotransmission, and functional interactions between TAAR1 and the dopamine D2 receptor have been reported. thieme-connect.com However, direct activation of dopamine receptors by T1AM has not been established; one study found that T1AM did not activate D1 receptors in vitro. symbiosisonlinepublishing.com There is currently no direct evidence in the reviewed literature to suggest that this compound or its parent compound T1AM act as agonists at D2 or D3 dopamine receptors.

Neuropeptide Y5 (NPY5) Receptor Antagonism

Neuropeptide Y (NPY) and its receptors, particularly the Y5 subtype (NPY5R), are significant regulators of energy balance and food intake. sci-hub.segenecards.org Antagonism of the NPY5 receptor has been explored as a therapeutic strategy for obesity. sci-hub.se However, based on the available scientific literature, there is no evidence to connect T1AM or its structural analogs, including this compound, to activity at the NPY5 receptor. The chemical structures of known NPY5R antagonists are distinct from the thyronamine (B1227456) scaffold. sci-hub.se

Cellular and Molecular Mechanisms of Action

The mechanisms through which T1AM and its analogs exert their physiological effects involve the modulation of various intracellular pathways, gene expression, and mitochondrial function.

Modulation of Intracellular Signaling Pathways

T1AM and its analogs modulate multiple intracellular signaling cascades, primarily through the activation of GPCRs. The activation of TAAR1 by T1AM can lead to the production of cyclic AMP (cAMP) in certain in vitro systems, although this is not considered the universal or primary pathway for all its effects. symbiosisonlinepublishing.com T1AM also acts as a regulator of signals by interacting with other receptors, including the α2A-adrenergic receptor, and can modulate distinct intracellular signaling cascades simultaneously. thieme-connect.com

Furthermore, the effects of T1AM are likely mediated by changes in the phosphorylation state of key cellular signaling molecules. nih.govtdl.org For example, T1AM has been shown to induce the expression of SIRT6, a sirtuin deacetylase, which in turn suppresses the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism. mdpi.com T1AM can also stimulate the transient receptor potential melastatin 8 (TRPM8) channel, leading to increased intracellular calcium and activation of the MAPK/ERK1/2 pathway. frontiersin.org

Influence on Gene Expression

Beyond rapid, non-genomic actions, T1AM administration can lead to significant, long-term changes in gene expression. nih.gov Studies in rats have shown that chronic T1AM treatment significantly alters the expression of hundreds of genes in both adipose tissue and the liver. plos.org The observed transcriptional changes are consistent with a metabolic shift that stimulates lipolysis and fatty acid β-oxidation while inhibiting adipogenesis. plos.org T1AM also affects the expression of genes involved in lipoprotein metabolism, suggesting a role in cholesterol homeostasis. plos.org These genomic effects are not mediated by nuclear thyroid hormone receptors but are downstream consequences of the signaling pathways activated by T1AM. plos.org Synthetic T1AM analogs, such as SG-2, have also been investigated for their ability to modulate metabolic gene expression. nih.gov

| Tissue | Number of Differentially Expressed Genes (T1AM Treatment) | Primary Metabolic Pathway Affected | Reference |

|---|---|---|---|

| Adipose Tissue | 378 | Lipolysis, Beta-oxidation (stimulated); Adipogenesis (inhibited) | plos.org |

| Liver | 114 | Lipid Metabolism, Cholesterol Homeostasis | plos.org |

Impact on Mitochondrial Biogenesis and Function

Mitochondria are key targets for T1AM and its analogs. nih.gov Rather than inducing mitochondrial biogenesis in the way T3 does, T1AM appears to directly modulate the function of existing mitochondria. frontiersin.org T1AM is known to be taken up by cells and can localize to the mitochondria. nih.govtdl.org

Once inside, T1AM interacts with components of the oxidative phosphorylation (OXPHOS) system. mdpi.com It has been identified as an effector of the mitochondrial F0F1-ATP synthase (Complex V) and can also partially block the respiratory chain at Complex III. mdpi.commdpi.com These interactions can lead to a reduction in mitochondrial oxygen consumption and a decrease in ATP production. mdpi.commdpi.com This modulation of mitochondrial bioenergetics is a critical aspect of the hypometabolic state induced by T1AM. mdpi.com

Induction of Apoptosis Pathways

Current scientific literature does not extensively detail the specific role of this compound in the induction of apoptosis pathways. However, related chemical structures have been a subject of investigation in the context of programmed cell death. For instance, studies on novel lavendamycin (B1674582) analogues, which are evaluated as antitumor agents, have explored their cytotoxicity toward human colon adenocarcinoma cells. acs.org Furthermore, research into multifunctional ligand design for cancer treatment has explored how iodinated scaffolds can limit mutant p53 protein aggregation, a key factor in cancer pathology, thereby restoring some wild-type apoptotic functions. sfu.ca Another class of compounds, 1,4-Benzodioxan derivatives, has been studied for its role in regulating apoptosis in human prostate cancer cells. acs.org These examples suggest that the broader chemical space to which this compound belongs is of interest in apoptosis research, though direct evidence for the title compound remains to be fully established.

Interaction with Specific Molecular Targets (Enzymes and Receptors)

The primary molecular target identified for this compound and its structural analogs is the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.govnih.gov TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines and thyronamines. nih.govfrontiersin.org The interaction of agonists with TAAR1 typically leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). nih.govnih.govnih.gov

This compound belongs to a class of phenoxyethylamine compounds investigated for their activity at aminergic GPCRs. researchgate.netnih.gov This class is structurally related to 3-iodothyronamine (B1242423) (T1AM), a potent endogenous agonist of TAAR1. frontiersin.orgnih.gov Structure-activity relationship studies on T1AM and related agonists have shown that modifications to the ethylamine portion and the biaryl ether moiety are accommodated by the receptor. researchgate.netnih.gov However, TAAR1 exhibits significant species-specific differences in ligand recognition and potency, with notable variations observed between rat, mouse, and human orthologs. researchgate.netnih.govfrontiersin.org For example, the affinity of many trace amines and thyronamines for rat TAAR1 is often one to two orders of magnitude higher than for human TAAR1. frontiersin.org

While TAAR1 is the most prominent target, the phenoxyethylamine scaffold is also recognized in ligands for other receptors. Notably, this chemical structure is a promising chemotype for developing potent and selective agonists for the serotonin 5-HT1A receptor, which is a target for pain relief therapies. nih.govsci-hub.se

Table 1: Molecular Targets for Phenoxyethylamine and Related Compounds

| Compound Class | Primary Molecular Target(s) | Receptor Family | Downstream Effect | Ref |

|---|---|---|---|---|

| Thyronamines (e.g., 3-iodothyronamine) | Trace Amine-Associated Receptor 1 (TAAR1) | GPCR | Stimulation of cAMP production | nih.govnih.gov |

| Synthetic Phenoxyethylamines | Trace Amine-Associated Receptor 1 (TAAR1) | GPCR | Stimulation of cAMP production | nih.govfrontiersin.org |

| Phenoxyethylamines | Serotonin 1A Receptor (5-HT1AR) | GPCR | Gi activation, antinociception | nih.gov |

Conformational Changes in Receptor Activation (e.g., Rotamer Toggle Switch Model)

The mechanism of activation for TAAR1 and other aminergic GPCRs by agonists like this compound is often explained by the "rotamer toggle switch" model. researchgate.netnih.gov This model provides a conceptual framework for understanding the relationship between a ligand's structure and its pharmacological effect (agonism vs. antagonism). researchgate.net

Receptor activation involves a series of conformational changes initiated by ligand binding. A key event in this process is the reorientation of specific amino acid side chains within the receptor's transmembrane (TM) helices. nih.govnih.gov For aminergic GPCRs, a highly conserved tryptophan residue in TM6 (W6.48) acts as a central part of this switch. nih.govnih.gov

According to the model:

Inactive State : In the absence of an agonist, or when an antagonist is bound, the rotamer switch residues are in an "inactive" conformation. This state is characterized by an "ionic lock" interaction between residues at the cytoplasmic ends of TM3 and TM6, which keeps the receptor in a conformation that cannot activate G proteins. nih.gov Antagonists may function by sterically preventing the switch from moving to its active conformation. nih.gov

Active State : When an agonist binds, it induces a conformational change in the binding pocket that causes the rotamer switch residues, particularly W6.48, to "toggle" to an "active" conformation. nih.gov This movement leads to a larger rearrangement of TM6, breaking the ionic lock and exposing G-protein binding sites on the intracellular surface of the receptor, thus initiating the downstream signaling cascade. nih.gov